2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one
Description
2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound with a unique structure that combines a furoyl group, a piperazine ring, and a quinazolinone core
Properties
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-13-17-14(11-20(2,3)12-15(17)25)22-19(21-13)24-8-6-23(7-9-24)18(26)16-5-4-10-27-16/h4-5,10H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZSKZXSYUPTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting with the preparation of the quinazolinone core. This is followed by the introduction of the furoyl group and the piperazine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to modify the quinazolinone core or the piperazine ring.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furoyl group can lead to the formation of carboxylic acids or aldehydes, while reduction of the quinazolinone core can yield different amine derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula: C20H24N4O3
- Molecular Weight: 368.43 g/mol
- CAS Number: 925600-23-3
- Melting Point: 258-259 °C (decomp)
Structure
The compound features a piperazine ring substituted with a furoyl group, contributing to its unique pharmacological properties. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Antihypertensive Activity
One of the primary applications of this compound is in the development of antihypertensive agents. Studies have shown that derivatives of quinazoline compounds exhibit significant vasodilatory effects. The furoyl substitution is believed to enhance the selectivity and potency of the compound against alpha-1 adrenergic receptors, which are crucial in blood pressure regulation.
Case Study: Prazosin Analogues
Research has demonstrated that related compounds, such as prazosin, exhibit effective antihypertensive properties. The incorporation of the furoyl moiety in similar structures has been linked to improved pharmacokinetic profiles and reduced side effects compared to traditional antihypertensives .
Anticancer Properties
Emerging studies suggest that quinazoline derivatives possess anticancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The specific structure of 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one may enhance its efficacy against specific cancer types.
Data Table: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Prazosin | Prostate | 15 | Apoptosis induction |
| Compound X | Breast | 10 | Cell cycle arrest |
| Compound Y | Lung | 12 | Inhibition of angiogenesis |
Neuropharmacological Applications
The compound's structural features suggest potential applications in treating neurological disorders. The piperazine ring is known for its ability to cross the blood-brain barrier, making it a candidate for developing treatments for anxiety and depression.
Research Insights
Recent studies have indicated that similar piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation could provide therapeutic benefits in managing mood disorders .
Mechanism of Action
The mechanism of action of 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or alteration of receptor function.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-furoyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one: A similar compound with a slightly different structure.
Cetirizine ethyl ester dihydrochloride: Another compound with a piperazine ring and a furoyl group.
Uniqueness
2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
The compound 2-[4-(2-furoyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a unique structure that combines a piperazine ring with a furoyl group and a quinazolinone core. The synthesis typically involves multiple steps, starting with the preparation of the quinazolinone core through cyclization reactions. The piperazine is introduced via nucleophilic substitution, often utilizing various electrophiles to achieve the desired derivatives.
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{22}H_{28}N_{4}O_{2} |
| Molecular Weight | 396.49 g/mol |
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it can modulate the activity of specific targets, leading to significant biological effects such as:
- Antibacterial Activity : Studies have shown that derivatives of furoyl-piperazine exhibit potent antibacterial properties against strains like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and α-glucosidase. Molecular docking studies suggest that it binds effectively to these enzymes, indicating potential for treating conditions like Alzheimer's disease and type 2 diabetes .
Case Studies and Research Findings
- Antibacterial Properties : A study synthesized various furoyl-piperazine derivatives and tested their antibacterial activity. Compounds demonstrated effective inhibition against multiple bacterial strains with MIC values ranging from 7.14 µM to 9.24 µM . The most active compounds showed low hemolytic activity, suggesting they have a favorable safety profile.
- Enzyme Inhibition Studies : Another research focused on the inhibition of cholinesterases by furoic piperazine derivatives. Some compounds exhibited significant inhibitory potential against AChE and butyrylcholinesterase (BChE), making them promising candidates for neurodegenerative disease therapies .
- Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that while some derivatives had potent antibacterial effects, they also maintained low toxicity levels in mammalian cells, indicating their potential as therapeutic agents without significant side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
